(S)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate
Overview
Description
(S)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Behavior and Fate
- A review on the environmental behavior and fate of methyl tert‐butyl ether (MTBE), a compound related to tert-butyl groups, highlights its significant solubility in water and low sorption to subsurface solids, which implies that compounds with tert-butyl groups might exhibit similar environmental mobility and persistence (Squillace et al., 1997).
Thermophysical Properties
- Research on mixtures containing MTBE and other ethers with non-polar solvents, which includes tert-butyl groups, provides insights into the thermophysical properties of such mixtures, potentially relevant for understanding the physical behavior of (S)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate in various solvents (Marsh et al., 1999).
Decomposition and Conversion
- A study on the decomposition of MTBE by adding hydrogen in a cold plasma reactor discusses the potential for applying radio frequency plasma for the decomposition and conversion of tert-butyl compounds, which may be relevant for the degradation or recycling of this compound (Hsieh et al., 2011).
Synthetic Applications
- The synthesis and applications of synthetic phenolic antioxidants, which include tert-butyl groups, are discussed in the context of their environmental occurrence, fate, human exposure, and toxicity. This review could provide a framework for understanding the potential applications and safety considerations of this compound in various industries (Liu & Mabury, 2020).
Mechanism of Action
Target of Action
The primary targets of “(S)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate” are currently unknown. The compound is a derivative of pyrrolidine , a cyclic amine, and carbamate , a functional group found in a variety of bioactive compounds. Both pyrrolidines and carbamates have been associated with a wide range of biological activities, suggesting that this compound could interact with multiple targets.
Mode of Action
Pyrrolidines are known to interact with a variety of biological targets through hydrogen bonding and dipole-dipole interactions . Carbamates, on the other hand, can act as inhibitors of various enzymes, potentially altering cellular processes .
Biochemical Pathways
Carbamates are known to be involved in various biochemical reactions, including the synthesis of urea and thiocarbamates . Pyrrolidines are also involved in numerous biological processes, including the synthesis of many bioactive compounds .
Pharmacokinetics
Carbamates are generally well-absorbed and distributed throughout the body, and they are primarily metabolized by the liver . Pyrrolidines are also well-absorbed and can cross the blood-brain barrier, suggesting potential central nervous system activity .
Result of Action
Given the known activities of carbamates and pyrrolidines, it is possible that this compound could have a variety of effects, including enzyme inhibition, alteration of cellular processes, and potential central nervous system activity .
Properties
IUPAC Name |
tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(4)5-6-11-7-10/h11H,5-7H2,1-4H3,(H,12,13)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQWSFWWYVRXRO-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCNC1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679605 | |
Record name | tert-Butyl [(3S)-3-methylpyrrolidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927652-04-8 | |
Record name | tert-Butyl [(3S)-3-methylpyrrolidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.